molecular formula C8H7F3 B13717715 2-(Difluoromethyl)-5-fluorotoluene

2-(Difluoromethyl)-5-fluorotoluene

Cat. No.: B13717715
M. Wt: 160.14 g/mol
InChI Key: SCGPAMKCMYZQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-fluorotoluene is an organic compound that features both difluoromethyl and fluorotoluene groups

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluorotoluene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

Major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and various substituted aromatic compounds. These products can have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Difluoromethyl)-5-fluorotoluene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluorotoluene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated aromatic compounds, such as:

Uniqueness

2-(Difluoromethyl)-5-fluorotoluene is unique due to the presence of both difluoromethyl and fluorotoluene groups, which confer distinct chemical and physical properties. These properties include increased metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds .

Properties

Molecular Formula

C8H7F3

Molecular Weight

160.14 g/mol

IUPAC Name

1-(difluoromethyl)-4-fluoro-2-methylbenzene

InChI

InChI=1S/C8H7F3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3

InChI Key

SCGPAMKCMYZQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.